molecular formula C24H18N2O3S B11961218 5-(4-Methoxy-benzylidene)-1,3-diphenyl-2-thioxo-dihydro-pyrimidine-4,6-dione

5-(4-Methoxy-benzylidene)-1,3-diphenyl-2-thioxo-dihydro-pyrimidine-4,6-dione

Cat. No.: B11961218
M. Wt: 414.5 g/mol
InChI Key: JOTUMEYSVRKOJD-UHFFFAOYSA-N
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Description

5-(4-Methoxy-benzylidene)-1,3-diphenyl-2-thioxo-dihydro-pyrimidine-4,6-dione is a synthetic organic compound that belongs to the class of thioxo-dihydro-pyrimidine derivatives This compound is characterized by its unique structure, which includes a methoxy-benzylidene group and a thioxo-dihydro-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-benzylidene)-1,3-diphenyl-2-thioxo-dihydro-pyrimidine-4,6-dione typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where hydantoin is subjected to condensation with benzaldehyde derivatives . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions or the use of natural catalysts, may be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-benzylidene)-1,3-diphenyl-2-thioxo-dihydro-pyrimidine-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzylidene moiety can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

5-(4-Methoxy-benzylidene)-1,3-diphenyl-2-thioxo-dihydro-pyrimidine-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-benzylidene)-1,3-diphenyl-2-thioxo-dihydro-pyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxy-benzylidene)-1,3-diphenyl-2-thioxo-dihydro-pyrimidine-4,6-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy-benzylidene group and thioxo-dihydro-pyrimidine core make it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C24H18N2O3S

Molecular Weight

414.5 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C24H18N2O3S/c1-29-20-14-12-17(13-15-20)16-21-22(27)25(18-8-4-2-5-9-18)24(30)26(23(21)28)19-10-6-3-7-11-19/h2-16H,1H3

InChI Key

JOTUMEYSVRKOJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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